1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol
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Overview
Description
1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol is a compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. The structure of this compound includes a triazolopyrimidine moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide . This method is advantageous as it is solvent-free and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of supercritical carbon dioxide as a solvent can be scaled up for industrial applications, providing a green chemistry approach to the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This results in the induction of apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol is unique due to its specific structure, which imparts distinct biological activities. Its ability to inhibit the ERK signaling pathway and its potential as a SARS-CoV-2 main protease inhibitor highlight its versatility and importance in medicinal chemistry and drug development .
Properties
IUPAC Name |
1-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-7-14(20-15(19-11)17-10-18-20)16-9-13(21)8-12-5-3-2-4-6-12/h2-7,10,13,16,21H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWWYRFVGMYDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC(CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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